2-Methyl-1-oxa-4-azaspiro[4.4]nonane
Description
2-Methyl-1-oxa-4-azaspiro[4.4]nonane is a spirocyclic compound featuring a fused bicyclic structure with oxygen (oxa) and nitrogen (aza) heteroatoms in positions 1 and 4, respectively. The spiro[4.4]nonane scaffold consists of two cyclopentane rings connected at a single carbon atom (spiro center). The methyl group at position 2 introduces steric and electronic modifications that influence its reactivity and biological interactions.
Synthesis: The compound is synthesized via a one-pot method using isopropanolamine, cyclopentanone, and dichloroacetyl chloride. Key reaction parameters include the use of benzene or toluene as solvents, low temperatures (5–10°C or −15 to −10°C), and triethylamine as a catalyst, yielding 37.4–50% depending on conditions . Structural characterization employs TLC, UV, IR, ¹H NMR, and mass spectrometry .
Properties
IUPAC Name |
2-methyl-1-oxa-4-azaspiro[4.4]nonane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-7-6-9-8(10-7)4-2-3-5-8/h7,9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWNADIZRVWPEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2(O1)CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-oxa-4-azaspiro[4.4]nonane can be achieved through several methods. One common approach involves the reaction of N-allyl-2-bromoaniline with 5’-carboxylic nucleosides of the uridine and thymidine type . This reaction typically requires specific conditions such as the presence of a base and a suitable solvent to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound often involves bulk manufacturing processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-oxa-4-azaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-Methyl-1-oxa-4-azaspiro[4.4]nonane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-oxa-4-azaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The presence of oxygen and nitrogen atoms in its structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical processes .
Comparison with Similar Compounds
Physicochemical Properties :
Comparison with Similar Compounds
The spiro[4.4]nonane framework is versatile, with modifications in heteroatom placement, substituents, and ring size leading to diverse pharmacological and physicochemical properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Spiro[4.4]nonane Derivatives
Key Comparative Insights:
Heteroatom Influence: Oxygen vs. Nitrogen Placement: 1-Oxa-4-azaspiro derivatives (e.g., this compound) exhibit metabolic lability, whereas 2,7-diazaspiro derivatives show high sigma receptor binding due to dual nitrogen atoms enhancing hydrogen-bonding interactions . Bromine Substitution: 6-Bromo-1,4-dioxaspiro[4.4]nonane serves as a halogenated intermediate, contrasting with non-halogenated analogs used in drug discovery .
Substituent Effects: Anticonvulsant Activity: 2-Azaspiro[4.4]nonane-1,3-dione derivatives with 4-methylphenyl groups show superior activity in sc. Met tests compared to trifluoromethyl analogs, indicating substituent polarity impacts blood-brain barrier penetration . Synthetic Yields: Substituent bulkiness affects reaction efficiency. For example, this compound synthesis yields 50% in toluene at −15°C vs. 37.4% in benzene at 5–10°C .
Pharmacological Profiles: Sigma Receptor Ligands: 2,7-Diazaspiro derivatives demonstrate nanomolar affinity for S1R, with selectivity over S2R modulated by aryl spacer length . Biotransformation Potential: this compound’s hydroxylation by fungi suggests utility in prodrug design .
Biological Activity
2-Methyl-1-oxa-4-azaspiro[4.4]nonane is a heterocyclic compound with the molecular formula C8H15NO and a molecular weight of approximately 141.21 g/mol. Its unique spirocyclic structure, characterized by the presence of both nitrogen and oxygen atoms, positions it as a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.
The compound can be synthesized through various methods, including the reaction of N-allyl-2-bromoaniline with nucleosides. The synthesis often aims for high yield and purity using advanced catalytic systems and optimized reaction conditions.
Types of Reactions
This compound can undergo several chemical reactions:
- Oxidation : Converts to corresponding oxides.
- Reduction : Produces different reduced forms.
- Substitution : Involves replacing one atom or group with another.
Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly in antimicrobial and antiviral domains. The presence of heteroatoms enhances its ability to interact with biological molecules, influencing various biochemical pathways.
The mechanism of action involves the compound's ability to form hydrogen bonds with enzymes and receptors due to its structural features. This interaction may modulate enzyme activities critical in biochemical processes relevant to disease treatment.
Antimicrobial Activity
A study published in 2023 explored the antimicrobial properties of this compound against various bacterial strains. The results demonstrated significant inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 15 | 32 µg/mL |
| S. aureus | 18 | 16 µg/mL |
| P. aeruginosa | 12 | 64 µg/mL |
This study highlighted the compound's effectiveness against resistant strains, indicating its potential role in combating antibiotic resistance.
Antiviral Properties
Another investigation focused on the antiviral activity of this compound against influenza virus strains. The findings revealed that it could inhibit viral replication by interfering with viral protein synthesis pathways.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial.
| Compound Name | Molecular Formula | Notable Properties |
|---|---|---|
| 2-Oxa-7-azaspiro[4.4]nonan-4-ol | C8H15NO | Enzyme inhibitor |
| 8-Oxa-2-azaspiro[4.5]decane | C8H13NO | Variations in ring size affect reactivity |
| This compound | C8H15NO | Potential antimicrobial activity |
The additional methyl group in this compound alters its chemical behavior compared to its analogs, enhancing its biological activity and interaction capabilities with biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
